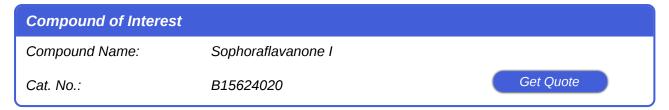


## Application Notes and Protocols for the NMR Analysis of Sophoraflavanone I

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of **Sophoraflavanone I** (also known as Sophoraflavanone G), a prenylated flavonoid with significant pharmacological interest. Detailed protocols for NMR data acquisition and analysis are provided to facilitate the structural elucidation and characterization of this compound.

### Introduction

**Sophoraflavanone I** is a bioactive natural product isolated from various Sophora species. Its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities, have made it a subject of extensive research. Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and purity assessment of **Sophoraflavanone I**. This document outlines the methodologies for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound.

### **Chemical Structure**

Figure 1: Chemical Structure of Sophoraflavanone I

Caption: Chemical structure of Sophoraflavanone I.



## **Quantitative NMR Data**

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift data for **Sophoraflavanone** I, assigned based on 1D and 2D NMR experiments.

Table 1: <sup>1</sup>H NMR (Proton NMR) Data for **Sophoraflavanone I** 



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.35	dd	12.9, 3.1
3a	3.10	dd	17.1, 12.9
3b	2.80	dd	17.1, 3.1
6	6.05	S	
3'	6.50	d	2.3
5'	6.46	dd	8.4, 2.3
6'	7.40	d	8.4
1"	3.30	m	
2"	2.50	m	_
4"	5.10	t	7.0
5"-CH₃	1.65	S	
6"-CH₃	1.70	S	
7"a	4.61	S	
7"b	4.56	S	
8"-CH₃	1.80	S	-
5-OH	12.1	S	-
7-OH	-	-	-
2'-OH	-	-	-
4'-OH	-	-	-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: 13C NMR (Carbon NMR) Data for Sophoraflavanone I



Position	Chemical Shift (δ, ppm)
2	79.5
3	43.2
4	196.8
4a	102.8
5	162.2
6	95.8
7	164.5
8	107.5
8a	161.8
1'	114.2
2'	156.0
3'	103.5
4'	157.9
5'	107.1
6'	129.8
1"	21.5
2"	40.1
3"	148.2
4"	122.5
5"	132.1
6"	25.7
7"	110.1
8"	17.8



Note: Some assignments are based on typical flavonoid chemical shifts and may require further confirmation with advanced 2D NMR experiments.

# **Experimental Protocols Sample Preparation**

- Dissolution: Accurately weigh 5-10 mg of purified **Sophoraflavanone I**.
- Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or Acetone-d<sub>6</sub>). DMSO-d<sub>6</sub> is often preferred for its ability to dissolve a wide range of flavonoids and for the observation of exchangeable protons (e.g., hydroxyl groups).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

### **NMR Data Acquisition**

The following parameters are provided as a general guideline and should be optimized for the specific instrument and sample.

- 1. <sup>1</sup>H NMR Spectroscopy
- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
- Acquisition Parameters:
  - Spectral Width (SW): 12-16 ppm
  - Number of Scans (NS): 16-64
  - Relaxation Delay (D1): 1-5 s
  - Acquisition Time (AQ): 2-4 s

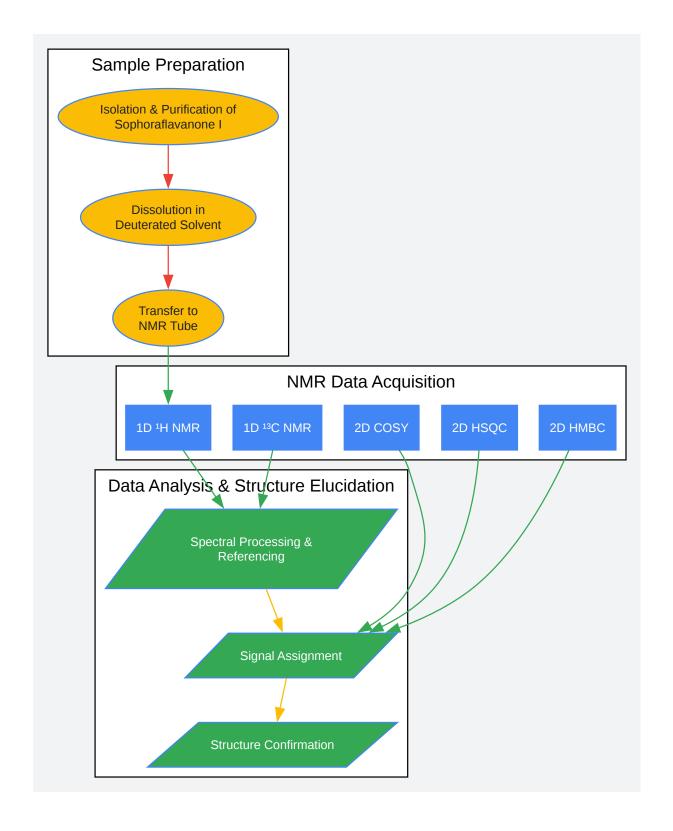


- Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).
- 2. <sup>13</sup>C NMR Spectroscopy
- Pulse Program: Standard proton-decoupled <sup>13</sup>C NMR sequence (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Parameters:
  - Spectral Width (SW): 200-240 ppm
  - Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)
  - Relaxation Delay (D1): 2 s
- Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
- 3. 2D NMR Spectroscopy
- COSY (Correlation Spectroscopy): To identify <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
  - Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond <sup>1</sup>H-<sup>13</sup>C correlations.
  - Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) <sup>1</sup>H-<sup>13</sup>C correlations, crucial for assigning quaternary carbons and connecting spin systems.
  - Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

## **Experimental Workflow**



The following diagram illustrates the general workflow for the NMR analysis of **Sophoraflavanone I**.





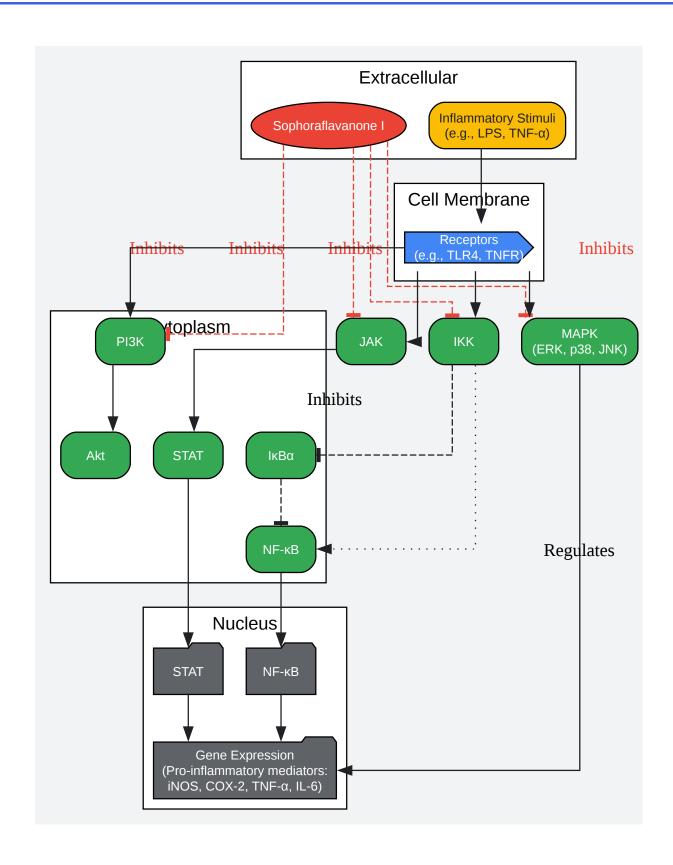
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Caption: Workflow for NMR analysis of Sophoraflavanone I.

# Signaling Pathways Modulated by Sophoraflavanone I

**Sophoraflavanone I** has been shown to modulate several key signaling pathways involved in inflammation and cancer.[1][2][3][4] The primary pathways affected include the PI3K/Akt, MAPK, NF-κB, and JAK/STAT pathways.[1][2][3][4] By targeting these pathways, **Sophoraflavanone I** exerts its anti-inflammatory and anti-cancer effects.





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Caption: Signaling pathways modulated by Sophoraflavanone I.



### Conclusion

The application of 1D and 2D NMR spectroscopy is fundamental for the structural characterization of **Sophoraflavanone I**. The detailed protocols and reference data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. A thorough understanding of the NMR profile of **Sophoraflavanone I** is crucial for quality control, mechanism of action studies, and the development of novel therapeutics based on this promising flavonoid.

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